An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline
An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Bromo-2-methyl-6-nitroaniline (CAS No: 77811-44-0), a key organic intermediate in pharmaceutical synthesis. It details the compound's chemical and physical properties, safety and handling guidelines, and significant applications in medicinal chemistry. This guide is intended to serve as a valuable resource for professionals engaged in research and development, particularly in the fields of oncology and metabolic diseases.
Chemical and Physical Properties
4-Bromo-2-methyl-6-nitroaniline is an aromatic amine with bromine, methyl, and nitro substituents, which contribute to its utility as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 77811-44-0 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |
| Molecular Weight | 231.05 g/mol | [2][3] |
| Appearance | White to yellow or orange to brown crystals or powder | [4] |
| Melting Point | 143-147 °C | [5] |
| Boiling Point (Predicted) | 326.8 ± 37.0 °C | [5] |
| Assay | ≥96.0% to 98%+ | [3][4][6] |
| IUPAC Name | 4-bromo-2-methyl-6-nitroaniline | [2][4] |
| InChI Key | ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | [2][4] |
| SMILES String | Cc1cc(Br)cc(c1N)--INVALID-LINK--=O | [4] |
Safety and Handling
4-Bromo-2-methyl-6-nitroaniline is classified as hazardous.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be used in a well-ventilated area.[7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation |
The GHS hazard statements are based on aggregated data and may vary by supplier.[2][7]
Precautionary Statements: A range of precautionary statements apply, including P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell).
Experimental Protocols
3.1. Synthesis
While specific, detailed industrial synthesis methods for 4-Bromo-2-methyl-6-nitroaniline are proprietary, the synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, 4-bromo-2-nitroaniline, involves the nitration of 4-bromoacetanilide followed by hydrolysis.[8] A general logical workflow for producing substituted anilines like this involves starting with a simpler aniline or toluene derivative, followed by sequential bromination and nitration steps, with careful control of reaction conditions to ensure the correct isomer is formed.
3.2. Analytical Methods
The purity and identity of 4-Bromo-2-methyl-6-nitroaniline are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure and confirm the positions of the substituents on the aniline ring.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the final product.[3]
Applications in Drug Development
4-Bromo-2-methyl-6-nitroaniline is a crucial intermediate in the synthesis of advanced drug candidates, particularly in oncology and for metabolic disorders.[1]
4.1. CK2 Inhibitors
The compound is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase.[1][4] CK2 is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its overexpression is linked to several types of cancer, making it a significant target for cancer therapy. The structural features of 4-Bromo-2-methyl-6-nitroaniline serve as a scaffold for developing molecules that can effectively bind to the active site of the CK2 enzyme.[1]
4.2. Telmisartan-Glitazone Hybrid Analogs
This chemical is also a key building block in the creation of novel telmisartan-glitazone hybrid analogs.[1][4][9] These hybrid molecules are being investigated for the treatment of metabolic syndrome by combining the therapeutic effects of an angiotensin II receptor blocker (like telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist (like a glitazone).[1] This dual-action approach aims to simultaneously manage hypertension and insulin resistance, which are key components of metabolic syndrome.
Visualizations
Caption: Logical workflow from chemical intermediate to research applications.
Caption: Role of CK2 in cell signaling and point of inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 77811-44-0 | 4-Bromo-2-methyl-6-nitroaniline - Moldb [moldb.com]
- 4. 4-Bromo-2-methyl-6-nitroaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Bromo-2-methyl-6-nitroaniline CAS#: 77811-44-0 [m.chemicalbook.com]
- 6. 4-Bromo-2-methyl-6-nitroaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
